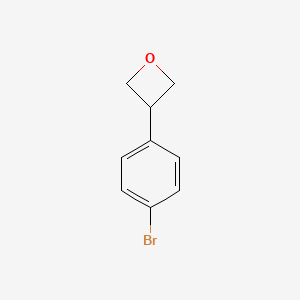

3-(4-Bromophenyl)oxetane

概要

説明

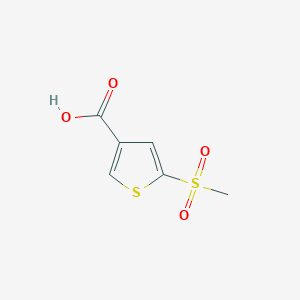

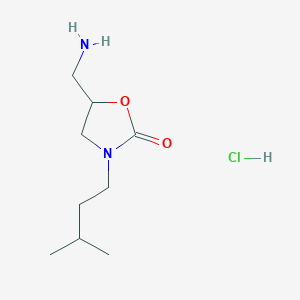

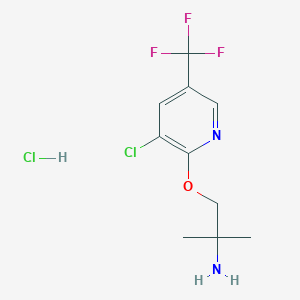

3-(4-Bromophenyl)oxetane is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 .

Synthesis Analysis

The synthesis of oxetanes, including 3-(4-Bromophenyl)oxetane, often involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . Other methods include the intramolecular Williamson synthesis and the Paternò-Büchi reaction .Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)oxetane consists of a four-membered oxetane ring attached to a bromophenyl group . The oxetane ring is known to adopt a planar structure with a puckering angle of only 8.7° at 140 K .Chemical Reactions Analysis

Oxetanes, including 3-(4-Bromophenyl)oxetane, are known to participate in various chemical reactions. For instance, they can undergo ring-opening reactions catalyzed by frustrated Lewis pairs . They can also participate in reductive opening reactions .Physical And Chemical Properties Analysis

3-(4-Bromophenyl)oxetane is a solid or semi-solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用

Synthesis of New Oxetane Derivatives

Oxetanes, such as 3-(4-Bromophenyl)oxetane, are integral in the synthesis of new derivatives due to their unique four-membered ring structure which imparts significant strain and reactivity . These derivatives are explored for various uses, including medicinal chemistry and material science.

Medicinal Chemistry Applications

In medicinal chemistry, 3-(4-Bromophenyl)oxetane is utilized as a building block for the development of bioactive compounds. Its incorporation into drug molecules can improve physicochemical properties like lipophilicity and metabolic stability, making it a valuable motif in drug design .

Organic Synthesis

3-(4-Bromophenyl)oxetane plays a role in organic synthesis, particularly in ring-opening reactions and as a precursor for further functionalization. Its strained ring can undergo various transformations, leading to the creation of complex molecules with potential applications in different chemical industries .

Drug Development

The oxetane ring, as found in 3-(4-Bromophenyl)oxetane, is known to enhance the pharmacokinetic profile of drugs. It has been employed in the development of several clinical trial drugs, and its presence is associated with improved drug efficacy and safety profiles .

Industrial Applications

While specific industrial applications of 3-(4-Bromophenyl)oxetane are not extensively documented, oxetane derivatives are generally used in the synthesis of polymers, resins, and other materials that require a stable, strained cyclic ether structure .

Material Science

In material science, 3-(4-Bromophenyl)oxetane can be used to modify the properties of materials, such as increasing rigidity or altering surface characteristics. Its unique chemical structure makes it suitable for creating novel materials with specific desired properties .

Biochemistry Research

Oxetane-containing compounds like 3-(4-Bromophenyl)oxetane are of interest in biochemistry for their potential as pharmacophores. They exhibit a range of biological activities and are studied for their interactions with biological macromolecules .

Environmental Impact

The environmental impact of 3-(4-Bromophenyl)oxetane is an area of research that focuses on understanding its behavior and fate in the environment. This includes studying its biodegradability, potential bioaccumulation, and any long-term ecological effects .

作用機序

Target of Action

Oxetanes, in general, have been employed to improve drugs’ physicochemical properties . They are more metabolically stable and lipophilicity neutral .

Mode of Action

Oxetanes are known to reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This subtle modulation of the basicity may influence the compound’s interaction with its targets.

Biochemical Pathways

Oxetanes have been utilized in medicinal chemistry, and over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could influence their pharmacokinetic properties .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .

Safety and Hazards

将来の方向性

Oxetanes, including 3-(4-Bromophenyl)oxetane, are of increasing importance in drug design . They are being explored for their unique chemical and physical properties, and their potential applications in medicinal chemistry . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .

特性

IUPAC Name |

3-(4-bromophenyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASAZXLCAPUVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)oxetane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)

![[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride](/img/structure/B1377169.png)

![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)